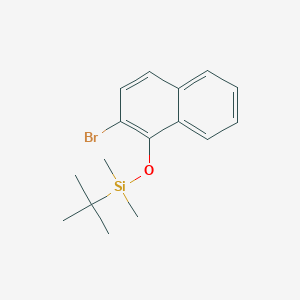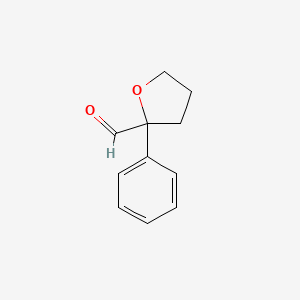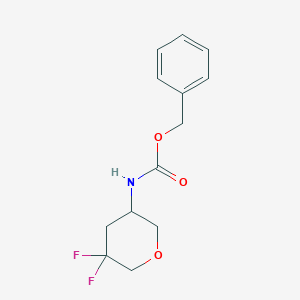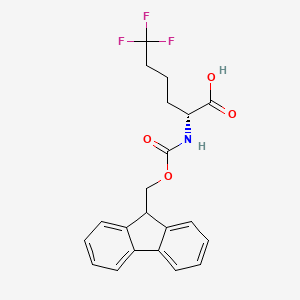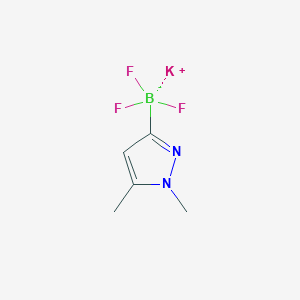
2-(2-Methylphenyl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O. It is a derivative of allyl alcohol, featuring a phenyl group substituted at the second carbon of the prop-2-en-1-ol chain. This compound is known for its applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methylphenylmagnesium bromide with propargyl alcohol under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-(2-Methylphenyl)prop-2-yn-1-ol. This process utilizes a palladium catalyst and hydrogen gas under high pressure and moderate temperatures. The reaction is efficient and yields high purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylphenyl)prop-2-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(2-Methylphenyl)prop-2-en-1-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 2-(2-Methylphenyl)propan-1-ol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: 2-(2-Methylphenyl)prop-2-en-1-one.
Reduction: 2-(2-Methylphenyl)propan-1-ol.
Substitution: 2-(2-Methylphenyl)prop-2-en-1-yl chloride or bromide.
Applications De Recherche Scientifique
2-(2-Methylphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of polymers and resins, contributing to the development of advanced materials.
Mécanisme D'action
The mechanism of action of 2-(2-Methylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-propen-1-ol: A simpler allylic alcohol with similar reactivity but lacking the phenyl group.
2-(4-Methylphenyl)prop-2-en-1-ol: A structural isomer with the methyl group on the para position of the phenyl ring.
2-Phenylprop-2-en-1-ol: Lacks the methyl substitution on the phenyl ring.
Uniqueness
2-(2-Methylphenyl)prop-2-en-1-ol is unique due to the presence of the methyl group on the ortho position of the phenyl ring, which influences its reactivity and physical properties. This structural feature can lead to different steric and electronic effects compared to its isomers and analogs, making it a valuable compound in various chemical and biological applications.
Propriétés
Formule moléculaire |
C10H12O |
|---|---|
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
2-(2-methylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H12O/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6,11H,2,7H2,1H3 |
Clé InChI |
NBYAVDCQHTWGJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B13469968.png)
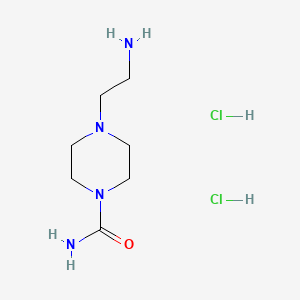
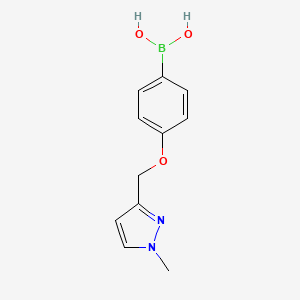
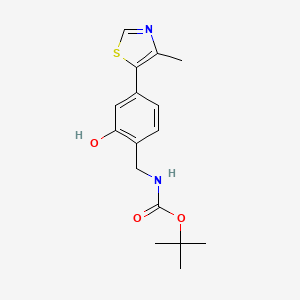
![3-(3-{[3-(3-azidopropoxy)propyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13469983.png)
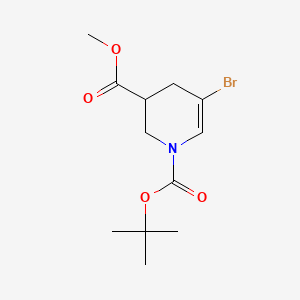
![tert-Butyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B13469989.png)
